molecular formula C17H16O3S B14266791 1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one CAS No. 184969-62-8

1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one

Cat. No.: B14266791
CAS No.: 184969-62-8
M. Wt: 300.4 g/mol
InChI Key: ZRMDTPSKASTGRJ-UHFFFAOYSA-N
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Description

1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one is a complex organic compound that features a combination of aromatic and alkyne functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the alkyne: Starting with a suitable alkyne precursor, such as hex-4-yn-3-one.

    Introduction of the thiophene ring: Using a coupling reaction, such as a Sonogashira coupling, to attach the thiophene ring to the alkyne.

    Addition of the methoxyphenyl group: This could be achieved through a Friedel-Crafts alkylation or acylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Catalysts like Pd/C (Palladium on carbon) or reagents like LiAlH4 (Lithium aluminium hydride).

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone, while reduction could yield an alkane.

Scientific Research Applications

1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one could have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible applications in drug development or as a therapeutic agent.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, affecting biochemical pathways. In a chemical context, it could act as a catalyst or reactant in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Hydroxy-1-phenyl-2-(thiophen-2-yl)hex-4-yn-3-one: Lacks the methoxy group.

    1-Hydroxy-1-(4-methoxyphenyl)-2-phenylhex-4-yn-3-one: Lacks the thiophene ring.

    1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)but-4-yn-3-one: Shorter carbon chain.

Uniqueness

The unique combination of functional groups in 1-Hydroxy-1-(4-methoxyphenyl)-2-(thiophen-2-yl)hex-4-yn-3-one makes it distinct from similar compounds. The presence of both a methoxy-substituted phenyl ring and a thiophene ring could confer unique chemical properties and reactivity.

Properties

CAS No.

184969-62-8

Molecular Formula

C17H16O3S

Molecular Weight

300.4 g/mol

IUPAC Name

1-hydroxy-1-(4-methoxyphenyl)-2-thiophen-2-ylhex-4-yn-3-one

InChI

InChI=1S/C17H16O3S/c1-3-5-14(18)16(15-6-4-11-21-15)17(19)12-7-9-13(20-2)10-8-12/h4,6-11,16-17,19H,1-2H3

InChI Key

ZRMDTPSKASTGRJ-UHFFFAOYSA-N

Canonical SMILES

CC#CC(=O)C(C1=CC=CS1)C(C2=CC=C(C=C2)OC)O

Origin of Product

United States

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